tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate
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Overview
Description
tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate: is a chemical compound with the molecular formula C11H20FNO3 . It is a derivative of carbamate and is known for its unique structural features, including a fluoro and hydroxy group attached to a cyclohexyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate typically involves the reaction of a fluoro-substituted cyclohexanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxy-substituted cyclohexane.
Substitution: Formation of various substituted cyclohexyl carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluoro and hydroxy groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
- tert-butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexyl]carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy groups. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and binding affinity to biological targets .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJLYZCXMMQWCU-HRDYMLBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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